molecular formula C18H23N3O4 B2732962 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1251565-31-7

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2732962
CAS RN: 1251565-31-7
M. Wt: 345.399
InChI Key: GWHWNEINBWMWMP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains a cyclopropyl group, a pyrrolidinone group, and an oxalamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the pyrrolidinone group, and the oxalamide group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The cyclopropyl group is a three-membered ring, which is known to have significant ring strain. The pyrrolidinone group contains a five-membered ring with a nitrogen and a carbonyl group, and the oxalamide group contains a carbonyl group flanked by two amide groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The cyclopropyl group might undergo ring-opening reactions, the pyrrolidinone group might participate in reactions involving the carbonyl group or the nitrogen, and the oxalamide group might undergo reactions involving the carbonyl or amide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the oxalamide could increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to a specific protein and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential therapeutic applications .

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-4-5-13(9-14(12)21-8-2-3-15(21)23)20-17(25)16(24)19-10-18(11-22)6-7-18/h4-5,9,22H,2-3,6-8,10-11H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHWNEINBWMWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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